molecular formula C11H10BrNO B15355556 5-Bromo-3-methoxy-1-methylisoquinoline

5-Bromo-3-methoxy-1-methylisoquinoline

Cat. No.: B15355556
M. Wt: 252.11 g/mol
InChI Key: USZOPRQNOPKZMY-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-1-methylisoquinoline is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound features a bromine atom at the 5-position, a methoxy group at the 3-position, and a methyl group at the 1-position on the isoquinoline ring system. Isoquinolines are structurally similar to quinolines and are known for their diverse biological and chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination: The synthesis of this compound typically begins with the bromination of 3-methoxy-1-methylisoquinoline. This reaction involves the addition of bromine (Br2) in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, under controlled temperature conditions.

  • Methylation: The methylation step involves the introduction of a methoxy group at the 3-position. This can be achieved using methyl iodide (CH3I) in the presence of a base, such as potassium carbonate (K2CO3), in a suitable solvent like acetone.

  • Methyl Group Addition: The addition of the methyl group at the 1-position can be performed using a methylating agent like methyl iodide (CH3I) in the presence of a strong base, such as sodium hydride (NaH).

Industrial Production Methods: The industrial production of this compound involves large-scale bromination and methylation reactions, often carried out in continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reactions.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as quinones.

  • Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 5-hydroxy-3-methoxy-1-methylisoquinoline.

  • Substitution: Substitution reactions at the bromine position can lead to the formation of different halogenated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium iodide (NaI) for iodination.

Major Products Formed:

  • Quinones: Resulting from oxidation reactions.

  • Hydroxy Derivatives: Resulting from reduction reactions.

  • Halogenated Derivatives: Resulting from substitution reactions.

Scientific Research Applications

5-Bromo-3-methoxy-1-methylisoquinoline has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

  • Medicine: It has shown potential in medicinal chemistry for the development of new drugs, particularly in the treatment of neurological disorders and cancer.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Bromo-3-methoxy-1-methylisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 8-Bromo-1-methylisoquinoline

  • 5-Bromo-6-methoxy-1-indanone

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

5-bromo-3-methoxy-1-methylisoquinoline

InChI

InChI=1S/C11H10BrNO/c1-7-8-4-3-5-10(12)9(8)6-11(13-7)14-2/h3-6H,1-2H3

InChI Key

USZOPRQNOPKZMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC(=N1)OC)Br

Origin of Product

United States

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